BChE-IN-31
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of BChE-IN-31 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
BChE-IN-31 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: Substitution reactions are used to introduce different substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
BChE-IN-31 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of butyrylcholinesterase and its interactions with other molecules.
Biology: Investigated for its potential to inhibit the aggregation of amyloid-beta peptide, which is crucial in understanding neurodegenerative diseases.
Medicine: Explored as a potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and biosensors for detecting butyrylcholinesterase activity
Mechanism of Action
BChE-IN-31 exerts its effects by selectively inhibiting butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and other substrates. This inhibition leads to a decrease in the aggregation of amyloid-beta peptide, thereby reducing neurotoxicity .
Comparison with Similar Compounds
Similar Compounds
Acetylcholinesterase Inhibitors: Compounds like donepezil and rivastigmine, which inhibit acetylcholinesterase, another cholinesterase enzyme.
Other Butyrylcholinesterase Inhibitors: Compounds such as rivastigmine and tacrine, which also inhibit butyrylcholinesterase but with different selectivity and potency
Uniqueness
BChE-IN-31 is unique due to its high selectivity for butyrylcholinesterase over acetylcholinesterase, making it a valuable tool for studying the specific inhibition of butyrylcholinesterase. Its ability to inhibit the aggregation of amyloid-beta peptide further distinguishes it from other cholinesterase inhibitors .
Properties
Molecular Formula |
C31H42N4O |
---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
6-[7-[4-(2-phenylethyl)piperazin-1-yl]heptyl]-2,3,4,5-tetrahydroazepino[4,3-b]indol-1-one |
InChI |
InChI=1S/C31H42N4O/c36-31-30-27-14-7-8-15-28(27)35(29(30)16-11-18-32-31)20-10-3-1-2-9-19-33-22-24-34(25-23-33)21-17-26-12-5-4-6-13-26/h4-8,12-15H,1-3,9-11,16-25H2,(H,32,36) |
InChI Key |
PHUHOIDFUZYNAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N2CCCCCCCN4CCN(CC4)CCC5=CC=CC=C5)C(=O)NC1 |
Origin of Product |
United States |
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